molecular formula C8H10N2O3 B8541623 5-Amino-2-ethoxynicotinic acid

5-Amino-2-ethoxynicotinic acid

Cat. No. B8541623
M. Wt: 182.18 g/mol
InChI Key: CWZFTADSLUKSKT-UHFFFAOYSA-N
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Patent
US06770645B2

Procedure details

A solution of 2-ethoxy-5-nitronicotinic acid (12.0 g, 56.6 mmol, prepared by the method described in WO9954333) in a mixture of EtOH (150 ml), H2O (150 ml), NaHCO3 (4.80 g, 57.0 mmol) and 10% palladium on carbon (1.0 g) was hydrogenated at 60 psi and at 60° C. for 6 h. The mixture was cooled, filtered and acidified with AcOH. The mixture was concentrated in vacuo and the residue triturated with DCM/MeOH (95:5) to afford the title compound as a brown/purple solid (5.0 g, 27.5 mmol, 48%); mp 260-262° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[N:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2].O.C([O-])(O)=O.[Na+]>CCO.[Pd]>[NH2:13][C:10]1[CH:11]=[N:12][C:4]([O:3][CH2:1][CH3:2])=[C:5]([CH:9]=1)[C:6]([OH:8])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=C(C=N1)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
4.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with DCM/MeOH (95:5)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C=NC(=C(C(=O)O)C1)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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